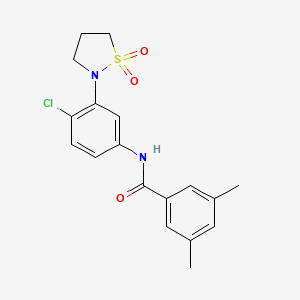![molecular formula C21H21NO5 B2940775 3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxycyclobutane-1-carboxylic acid CAS No. 2402828-94-6](/img/structure/B2940775.png)
3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxycyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Protection of Hydroxy-Groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is used to protect hydroxy-groups in the synthesis of complex molecules. It is compatible with a variety of acid- and base-labile protecting groups, and can be conveniently removed without affecting other sensitive groups in the molecule (Gioeli & Chattopadhyaya, 1982).
Facilitation of N-Alkylation and Hydroxamic Acid Synthesis
The compound facilitates the preparation of N-alkylhydroxylamines and their condensation with solid supports for the synthesis of structurally diverse N-substituted hydroxamic acids. This application is crucial in the development of novel therapeutics and biomaterials (Mellor & Chan, 1997).
Synthesis of Amino Acid Derivatives
A method for synthesizing 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid from 3‐bromopyruvic acid demonstrates the utility of Fmoc in the preparation of amino acid derivatives, showcasing its versatility in chemical synthesis (Le & Goodnow, 2004).
Development of Novel Hydrogelators and Biomaterials
Recent studies focus on Fmoc amino acids for their potential in biomedical research, particularly in the design and development of hydrogelators and biomaterials. The structural and supramolecular features of these compounds are essential for understanding their biological applications (Bojarska et al., 2020).
Environmental Applications
The oxidation of polycyclic hydrocarbons like fluorene has been studied in the context of environmental remediation, where Fmoc derivatives play a role in understanding and enhancing the biodegradation processes of persistent organic pollutants (Bogan, Lamar, & Hammel, 1996).
Safety and Hazards
Mecanismo De Acción
Target of action
The compound is an amino acid derivative . Amino acid derivatives often interact with various enzymes and receptors in the body, influencing numerous biological processes. The exact targets would depend on the specific structure and properties of the compound.
Biochemical pathways
Amino acid derivatives can be involved in a variety of biochemical pathways, including protein synthesis, signal transduction, and metabolic processes . The exact pathways affected would depend on the specific targets of the compound.
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. As an amino acid derivative, it might influence protein synthesis, enzyme activity, and cellular signaling, among other processes .
Propiedades
IUPAC Name |
3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxycyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c23-19(24)13-9-21(26,10-13)12-22-20(25)27-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18,26H,9-12H2,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOYKUXKEUWFBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

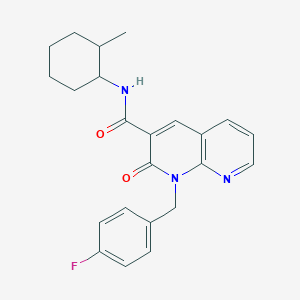
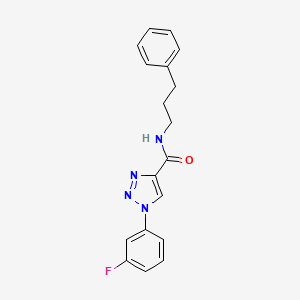

![7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2940697.png)
![Benzyl 2-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2940698.png)
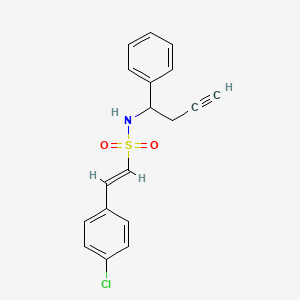
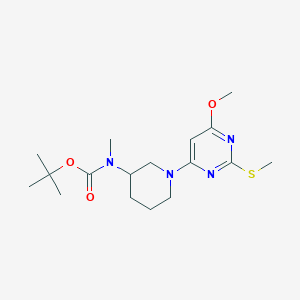
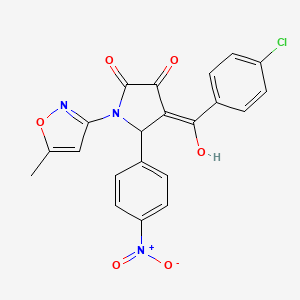
![2-((4-fluorophenyl)thio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2940704.png)

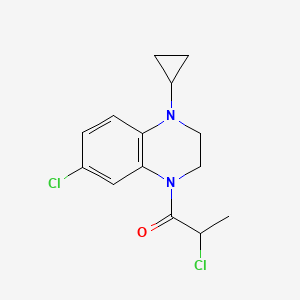
![N-[(5-Fluoro-2-methoxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2940711.png)
![2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2940713.png)
